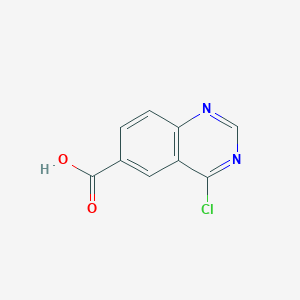![molecular formula C7H5N5 B13659904 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might involve the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as acids or bases to facilitate cyclization.
Oxidizing and Reducing Agents: For redox reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
科学的研究の応用
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer properties and its ability to modulate biological pathways.
Chemical Biology: It serves as a probe to study enzyme functions and signaling pathways.
作用機序
The mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival .
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been studied for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and its ability to form stable interactions with various biological targets. This makes it a valuable compound for drug discovery and development .
特性
分子式 |
C7H5N5 |
|---|---|
分子量 |
159.15 g/mol |
IUPAC名 |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,(H3,9,10,11,12) |
InChIキー |
NJZTZGCFTGEDOM-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC2=NC=NC(=C21)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



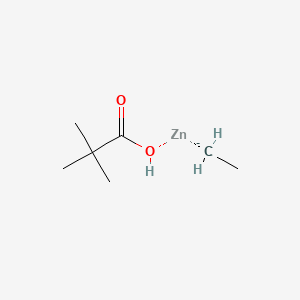
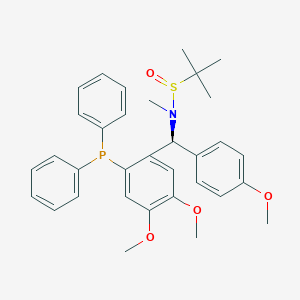
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
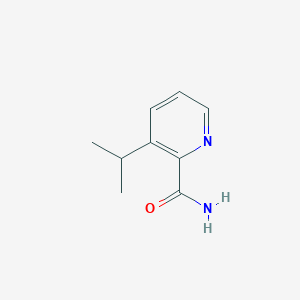

![Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13659875.png)
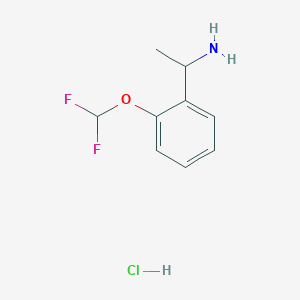
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
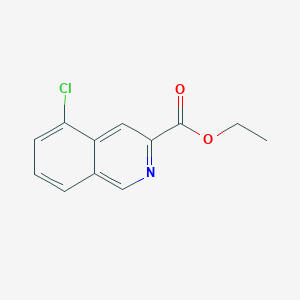
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)

